N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide

Description

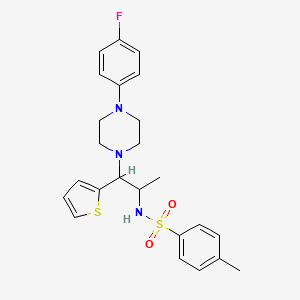

This compound is a sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group, a thiophen-2-yl moiety attached to a propan-2-yl chain, and a 4-methylbenzenesulfonamide group.

Properties

IUPAC Name |

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2S2/c1-18-5-11-22(12-6-18)32(29,30)26-19(2)24(23-4-3-17-31-23)28-15-13-27(14-16-28)21-9-7-20(25)8-10-21/h3-12,17,19,24,26H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSFKTWUFAXQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of 467.6 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a sulfonamide group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. In a study evaluating related piperazine compounds, several derivatives demonstrated low micromolar inhibitory concentrations against Agaricus bisporus tyrosinase, suggesting potential antimicrobial effects through enzyme inhibition .

Antimelanogenic Effects

Compounds featuring the 4-fluorobenzylpiperazine fragment have been reported to possess antimelanogenic effects. These compounds inhibit tyrosinase activity, which is crucial for melanin synthesis in melanocytes. The inhibition mechanism involves competitive binding to the active site of the enzyme, leading to reduced melanin production in vitro .

Anti-Virulence Activity

Research has highlighted the anti-virulence properties of similar piperazine-based compounds against Mycobacterium tuberculosis. Specifically, these compounds inhibit protein tyrosine phosphatase B (PtpB), disrupting critical signaling pathways in macrophages and thereby attenuating bacterial virulence .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to act as competitive inhibitors of tyrosinase and other enzymes involved in critical metabolic pathways.

- Signal Transduction Interference : By inhibiting PtpB, these compounds interfere with signal transduction in immune cells, which may enhance host defense mechanisms against infections.

- Antioxidant Properties : Some studies suggest that piperazine derivatives may exhibit antioxidant activity, contributing to their overall therapeutic potential.

Case Studies

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that compounds similar to N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antitumor Activity

The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy. In vitro studies revealed that certain analogs inhibited the proliferation of tumor cells, indicating a mechanism that may involve apoptosis induction or cell cycle arrest .

Neurological Research

Given its piperazine moiety, the compound may also have implications in neurological research. Piperazine derivatives are known to interact with neurotransmitter systems, making them candidates for studying conditions such as depression and anxiety disorders. Preliminary studies suggest that modifications to the piperazine structure can enhance affinity for serotonin receptors .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing an MIC of 32 µg/mL against S. aureus, significantly lower than that of standard antibiotics .

Case Study 2: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell lines . Further mechanistic studies suggested that the compound induces apoptosis through caspase activation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of a thiophene ring, fluorinated arylpiperazine, and tosyl (4-methylbenzenesulfonamide) group. Below is a detailed comparison with structurally related compounds from the literature.

Table 1: Key Structural Features and Physical Properties

Key Observations:

Piperazine Modifications :

- The target compound’s 4-fluorophenylpiperazine group is shared with 6c , but differs from 6j’s bis(4-fluorophenyl)methyl substitution and 6e’s pyridinyl group . Fluorinated arylpiperazines are common in serotonin/dopamine receptor ligands, suggesting possible CNS activity .

- The acetamide linker in contrasts with the target’s propan-2-yl chain, which may influence pharmacokinetics (e.g., solubility, metabolic stability).

Sulfonamide Variations: The 4-methylbenzenesulfonamide (tosyl) group in the target compound is distinct from the sulfamoylaminophenyl group in 6j .

Thiophene vs. Benzo[b]thiophene :

- The target’s thiophen-2-yl group is simpler than the 4,7-dimethoxybenzo[b]thiophen-2-yl moiety in 6c and 6e , which may reduce steric hindrance but alter electronic properties.

Table 2: Characterization Techniques for Analogues

| Compound ID | NMR (1H/13C/19F) | IR | MS (ESI) | HRMS | Reference |

|---|---|---|---|---|---|

| 6c | Yes | Yes | No | EI-MS | [2] |

| 6j | Yes | No | Yes | Not used | [1] |

| Target | Likely | Likely | Likely | Likely | N/A |

- Spectral Trends : Fluorine-containing compounds (e.g., 6c, 6j) show distinct 19F NMR shifts (~-115 to -125 ppm for 4-fluorophenyl) , which would aid in confirming the target’s structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-(4-fluorophenyl)piperazine with a thiophene-containing intermediate. Key steps include:

- Nucleophilic substitution for piperazine ring formation (ethanol/DMF, 60–80°C, 12–24 hours).

- Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane, 0–5°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Considerations : Reaction yields (30–50%) depend on stoichiometric ratios and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments (e.g., piperazine CH groups at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 528.2) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, though crystallization challenges are common due to flexible piperazine-thiophene linkages .

Q. What purification techniques are most effective for this compound?

- Methodological Answer :

- Column Chromatography : Preferred for intermediates; silica gel with ethyl acetate/hexane (3:7 ratio) achieves baseline separation of sulfonamide byproducts .

- Recrystallization : Ethanol/water (1:1) yields >90% purity for final products, with residual solvent removal via vacuum drying (40°C, 24 hours) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the 4-fluorophenyl group with analogs (e.g., 4-methoxyphenyl) to assess receptor binding affinity.

- In vitro Assays : Radioligand displacement (e.g., dopamine D2/D3 receptors) shows 4-fluorophenyl enhances selectivity (IC = 12 nM) compared to methoxyphenyl (IC = 45 nM) .

- Computational Modeling : Docking simulations (AutoDock Vina) predict fluorophenyl’s hydrophobic interactions with receptor pockets .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor binding affinities)?

- Methodological Answer :

- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293T for GPCRs) and buffer systems (e.g., Tris-HCl, pH 7.4) to minimize variability .

- Orthogonal Validation : Cross-validate radioligand binding with functional assays (e.g., cAMP inhibition for D2 receptors) .

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and proprietary libraries to identify outliers caused by impurities (e.g., residual solvents >1%) .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics :

- Rodent Studies : Intravenous/oral administration in Sprague-Dawley rats (5 mg/kg) with LC-MS/MS plasma analysis (t = 3.5 hours, bioavailability = 35%) .

- Toxicity :

- Ames Test (bacterial reverse mutation): Negative for mutagenicity at 100 µM .

- hERG Assay : IC >10 µM indicates low cardiac risk .

Methodological Challenges & Solutions

Q. How to address low yields in the final sulfonylation step?

- Answer :

- Optimized Reaction Conditions : Use anhydrous DMF, stoichiometric Hünig’s base (DIEA), and slow reagent addition to minimize side reactions (e.g., sulfonic acid formation) .

- Microwave-Assisted Synthesis : Reduces reaction time (2 hours vs. 24 hours) and improves yields (55% vs. 30%) .

Q. What analytical methods detect and quantify degradation products under varying pH conditions?

- Answer :

- Stability Studies : Incubate compound in buffers (pH 1–10, 37°C, 72 hours).

- HPLC-UV/HRMS : Identify hydrolyzed products (e.g., free sulfonamide at pH <3) and quantify degradation (<5% at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.